
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMBX and is synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of DMBX involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, DMBX disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMBX has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways. Furthermore, DMBX has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMBX in lab experiments is its potent cytotoxic effects against cancer cells. Furthermore, DMBX exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on DMBX, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as drug delivery and imaging, and the investigation of its mechanism of action in more detail. Furthermore, the development of DMBX derivatives with improved potency and selectivity against cancer cells is also an area of interest for future research.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one, or DMBX, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly as an anticancer agent. The synthesis of DMBX involves a complex multi-step process, and its mechanism of action involves the inhibition of topoisomerase II. Further research on DMBX is necessary to explore its full potential and develop more efficient synthesis methods and derivatives with improved potency and selectivity against cancer cells.
Métodos De Síntesis
The synthesis of DMBX involves the condensation of 3-ethyl-4,8-dimethylcoumarin with ethyl acetoacetate, followed by the reaction with 3,3-dimethylbutyraldehyde. The final compound is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
DMBX has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that DMBX exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, DMBX has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Propiedades
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-7-13-11(2)14-8-9-15(12(3)17(14)23-18(13)21)22-10-16(20)19(4,5)6/h8-9H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTUXDJOTWMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
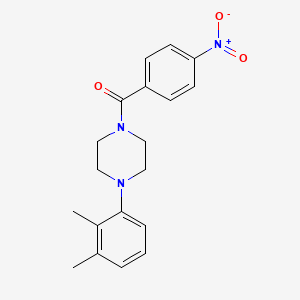

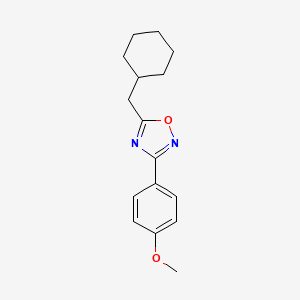
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
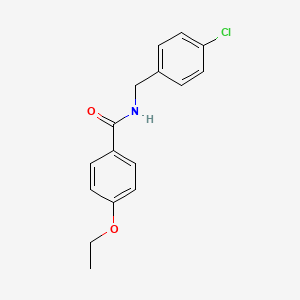

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
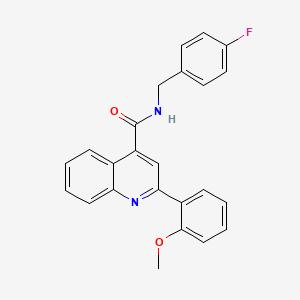
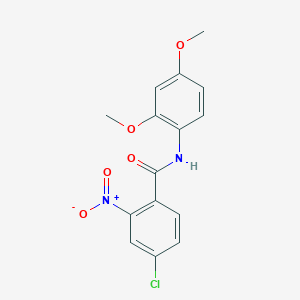

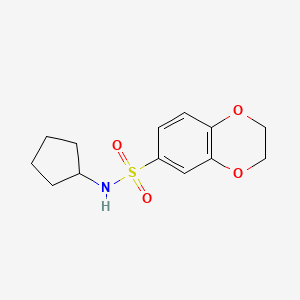
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)